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pyrazol-5-amine

CAS No.: 69464-98-8

Cat. No.: B1334817

Get Quote

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a

cornerstone of modern medicinal chemistry. Its unique chemical architecture and versatile

reactivity have made it a recurring motif in a vast array of biologically active compounds. The

stability of the pyrazole ring and its ability to participate in various non-covalent interactions with

biological targets have cemented its status as a privileged scaffold in drug discovery. Pyrazole

derivatives have demonstrated a wide spectrum of pharmacological activities, including

analgesic, anti-inflammatory, anticancer, and antiviral properties.[1][2]

The Dawn of Pyrazole Chemistry: Discovery and
Early Syntheses
The Serendipitous Discovery of Pyrazolones: Ludwig
Knorr and Antipyrine (1883)
The story of pyrazole's entry into the world of medicine is a classic example of serendipity in

science. In 1883, the German chemist Ludwig Knorr, while attempting to synthesize a quinoline

derivative, unexpectedly created a new class of compounds: pyrazolones.[3][4] This discovery
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led to the synthesis of Antipyrine (phenazone), the first synthetic non-opioid analgesic and

antipyretic drug.[4][5][6]

The initial synthesis of Antipyrine involved the condensation of phenylhydrazine with ethyl

acetoacetate, followed by methylation.[6] This groundbreaking process yielded a compound

with remarkable pain-relieving and fever-reducing properties, which quickly became one of the

most widely used drugs until the advent of aspirin.[5][6]

The Knorr Pyrazole Synthesis: A Foundational Method
The reaction developed by Knorr, now famously known as the Knorr Pyrazole Synthesis,

remains a fundamental and widely used method for constructing the pyrazole ring. The reaction

involves the condensation of a hydrazine or its derivatives with a 1,3-dicarbonyl compound.[7]

The versatility and simplicity of this acid-catalyzed reaction have made it a vital tool for

medicinal chemists for over a century.[8]

A critical aspect of the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl

compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at

either of the two carbonyl carbons, potentially leading to a mixture of regioisomers. The

reaction conditions, particularly the pH, and the steric and electronic properties of the

substituents on both reactants influence the outcome.[8]

Experimental Protocol: Knorr Pyrazole Synthesis of a Pyrazolone[7]

Reactant Addition: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and

hydrazine hydrate (6 mmol).

Solvent and Catalyst Addition: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to

the mixture.

Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1

hour.

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography

(TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
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Work-up: Once the starting material is consumed, add 10 mL of water to the hot reaction

mixture with stirring.

Crystallization: Turn off the heat and allow the mixture to cool slowly while stirring for 30

minutes to facilitate the precipitation of the product.

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner

funnel, rinse with a small amount of water, and allow it to air dry. The pure pyrazolone can be

obtained by recrystallization from ethanol.[8]

reagents [label="1,3-Dicarbonyl\nCompound\n+\nHydrazine Derivative", shape=box,

style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; hydrazone

[label="Hydrazone\nIntermediate", shape=box, style=rounded, fillcolor="#F1F3F4",

fontcolor="#202124"]; cyclic [label="Cyclic\nIntermediate", shape=box, style=rounded,

fillcolor="#F1F3F4", fontcolor="#202124"]; pyrazole [label="Pyrazole\nProduct", shape=box,

style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

reagents -> hydrazone [label=" Condensation "]; hydrazone -> cyclic [label=" Intramolecular\n

Cyclization "]; cyclic -> pyrazole [label=" Dehydration\n (-H2O) "]; }

General mechanism of the Knorr pyrazole synthesis.

The First Synthesis of the Parent Pyrazole Heterocycle
(1889)
While Knorr's work focused on pyrazolones, the parent pyrazole heterocycle was first

synthesized by the German chemist Eduard Buchner in 1889. Buchner achieved this by the

decarboxylation of pyrazole-3,4,5-tricarboxylic acid.

Evolution of Pyrazole Synthesis: Expanding the
Chemical Toolbox
Following the pioneering work of Knorr and Buchner, the field of pyrazole synthesis has

continuously evolved, with chemists developing more efficient, versatile, and regioselective

methods. Beyond the classical Knorr synthesis, other important routes include the reaction of

α,β-unsaturated aldehydes and ketones with hydrazines and 1,3-dipolar cycloaddition
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reactions. Modern synthetic methodologies have further expanded the toolkit with multi-

component reactions and green chemistry approaches that offer improved atom economy and

reduced environmental impact.

The Pharmacological Awakening: From Pain Relief
to Targeted Therapies
Early Pyrazolone Derivatives: A Family of Analgesics
The success of Antipyrine spurred the development of other pyrazolone-based analgesics.

Aminopyrine and Dipyrone (Metamizole) were introduced as more potent alternatives, though

their use has been curtailed in some countries due to safety concerns.[9][10] Phenylbutazone,

a pyrazolidinedione derivative, was introduced in 1949 and became a widely used non-

steroidal anti-inflammatory drug (NSAID) for treating arthritis in both humans and animals.[11]

[12][13] However, its use in humans has been significantly restricted due to the risk of severe

side effects, including aplastic anemia.[14]

The COX Revolution: A New Paradigm for Anti-
Inflammatory Drug Design
A major breakthrough in the understanding of inflammation and the mechanism of action of

NSAIDs came in the early 1990s with the discovery of two distinct cyclooxygenase (COX)

isoenzymes: COX-1 and COX-2.[15][16][17] COX-1 was identified as a constitutive enzyme,

responsible for producing prostaglandins that protect the gastrointestinal tract and maintain

normal kidney function.[15][18] In contrast, COX-2 was found to be an inducible enzyme, with

its expression significantly upregulated at sites of inflammation.[15][19]

This discovery led to the compelling hypothesis that selectively inhibiting COX-2 could provide

potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1,

thereby reducing the risk of gastrointestinal side effects associated with traditional NSAIDs.[16]

[18]

Celecoxib: The Dawn of Selective COX-2 Inhibitors
The pursuit of selective COX-2 inhibitors culminated in the development of Celecoxib

(Celebrex), a landmark achievement in rational drug design. A team at the Searle division of
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Monsanto, led by John Talley, discovered and developed this novel pyrazole-based NSAID.[20]

Celecoxib was approved by the U.S. Food and Drug Administration (FDA) in 1998 for the

treatment of osteoarthritis and rheumatoid arthritis.[20]

The design of Celecoxib was based on the structural differences between the active sites of

COX-1 and COX-2. The key structure-activity relationship (SAR) insights revealed that the

presence of a 1,2-diaryl substitution on a central heterocyclic ring, with a methanesulfonyl or

sulfonamido group on one of the aryl rings, was crucial for COX-2 selectivity.[21][22] The

sulfonamidophenyl subgroup of celecoxib, in particular, was found to be important for its potent

activity.[23][24]

Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX1

[label="COX-1\n(Constitutive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX2 [label="COX-

2\n(Inducible)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prostaglandins_Physiological

[label="Prostaglandins\n(Physiological Functions)\n- GI Protection\n- Platelet Aggregation",

fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins_Inflammatory

[label="Prostaglandins\n(Inflammation & Pain)", fillcolor="#FBBC05", fontcolor="#202124"];

Traditional_NSAIDs [label="Traditional NSAIDs", shape=ellipse, style=filled,

fillcolor="#5F6368", fontcolor="#FFFFFF"]; Celecoxib [label="Celecoxib\n(Selective COX-2

Inhibitor)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Arachidonic_Acid -> COX1; Arachidonic_Acid -> COX2; COX1 ->

Prostaglandins_Physiological; COX2 -> Prostaglandins_Inflammatory; Traditional_NSAIDs ->

COX1 [label=" Inhibition "]; Traditional_NSAIDs -> COX2 [label=" Inhibition "]; Celecoxib ->

COX2 [label=" Selective\n Inhibition ", color="#34A853"]; }

Mechanism of action of traditional NSAIDs versus Celecoxib.

The Modern Era: Pyrazole as a Privileged Scaffold
The success of Celecoxib solidified the position of the pyrazole core as a privileged scaffold in

drug discovery. In the years since, numerous pyrazole-containing drugs have been developed

for a wide range of therapeutic indications, demonstrating the remarkable versatility of this

heterocycle.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Pyrazoles in Oncology
The pyrazole scaffold has been successfully incorporated into several targeted cancer

therapies. Crizotinib, an inhibitor of anaplastic lymphoma kinase (ALK), ROS1, and MET, has

revolutionized the treatment of certain types of non-small cell lung cancer.[25][26] Ruxolitinib, a

potent inhibitor of Janus kinases (JAK1 and JAK2), is used to treat myelofibrosis and other

myeloproliferative neoplasms.[1][2]

Pyrazoles in Other Therapeutic Areas
The therapeutic reach of pyrazoles extends far beyond inflammation and cancer. Sildenafil

(Viagra), a pyrazolopyrimidinone, was initially developed for cardiovascular indications but was

found to be a highly effective treatment for erectile dysfunction.[27][28] Its mechanism of action

involves the selective inhibition of phosphodiesterase type 5 (PDE5).[27]

Conclusion: The Enduring Legacy and Future
Perspectives of Pyrazole Chemistry
From its unexpected discovery in the 19th century to its central role in modern drug

development, the journey of the pyrazole heterocycle is a testament to the power of chemical

synthesis and the importance of understanding structure-activity relationships. The pyrazole

core continues to be a fertile ground for the discovery of new therapeutic agents, and its

enduring legacy is certain to inspire future generations of medicinal chemists. The ongoing

exploration of novel synthetic methodologies and the ever-expanding understanding of
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biological targets will undoubtedly lead to the development of new and improved pyrazole-

based drugs for a wide range of human diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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